2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid
Overview
Description
2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of an oxirane ring and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications. It is known for its role as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid typically involves the reaction of 4-chlorophenol with 6-bromohexanol to form 6-(4-chlorophenoxy)hexanol. This intermediate is then reacted with epichlorohydrin under basic conditions to form the oxirane ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting CPT-1, affecting fatty acid metabolism.
Medicine: Investigated for potential therapeutic applications in treating metabolic disorders and certain types of cancer.
Mechanism of Action
The primary mechanism of action of 2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid involves the irreversible inhibition of carnitine palmitoyltransferase-1 (CPT-1). This enzyme is crucial for the transport of fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, the compound prevents the formation of acyl carnitines, thereby reducing fatty acid oxidation and promoting glucose utilization . Additionally, it has been identified as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), influencing energy metabolism .
Comparison with Similar Compounds
Similar Compounds
2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid.
2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylate sodium salt: The sodium salt form of the compound.
Uniqueness
This compound is unique due to its dual role as an inhibitor of CPT-1 and an agonist of PPARα. This dual functionality makes it a valuable compound for studying metabolic pathways and developing therapeutic agents for metabolic disorders .
Properties
IUPAC Name |
2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18/h5-8H,1-4,9-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSIRTXVYBEURF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909136 | |
Record name | 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104699-06-1 | |
Record name | 2-(6-(4-Chlorophenoxy)hexyl)oxirane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104699061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10909136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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